molecular formula C7H4ClNO3 B578156 2-Chloro-3-formylisonicotinic acid CAS No. 1289042-45-0

2-Chloro-3-formylisonicotinic acid

Cat. No. B578156
M. Wt: 185.563
InChI Key: QZOUCFCTUUEITK-UHFFFAOYSA-N
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Description

2-Chloro-3-formylisonicotinic acid is a chemical compound with the molecular formula C7H4ClNO3 . It is used in various research and development applications .


Synthesis Analysis

An efficient and facile synthesis of 2-chloro-3-formyl quinolines in micellar media under Vilsmeier-Haack conditions was performed with acetanilides . This method involves the Ugi-4CR of 2-chloro-3-formyl quinolines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-formylisonicotinic acid can be found in various databases such as PubChem . The compound has a molecular weight of 185.563.


Chemical Reactions Analysis

The Cannizzaro reaction of 2-chloro-3-formylquinolines was investigated under two different conditions. Under both conditions, redox and methoxylation proceeded simultaneously and gave 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids .

Scientific Research Applications

Corrosion Inhibition

2-Chloro-3-formylisonicotinic acid and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-chloro 3-formyl quinoline was investigated for its effectiveness in preventing mild steel corrosion in hydrochloric acid solutions. The studies showed that the efficiency of corrosion inhibition increased with the concentration of the inhibitor and was attributed to the adsorption of the inhibitor on the mild steel surface, following the Freundlich adsorption isotherm. The study also utilized Scanning Electron Microscopy (SEM) to examine the surface morphology of steel samples with and without the inhibitor (Prasanna et al., 2016).

Synthesis of Novel Compounds

2-Chloro-3-formylisonicotinic acid has been utilized in synthetic chemistry to produce novel compounds. For example, it was used in a three-component, intramolecular Ugi reaction to create unique indoloketopiperazine derivatives. This process involved a one-pot, four-center reaction with primary amines and alkyl isocyanides to yield a series of novel substituted derivatives in moderate to high yields (Ghandi et al., 2012).

Fundamental Properties and Applications

Studies have explored the fundamental properties and applications of 2-pyridone derivatives, including 3-chloro-2-pyridone and 3-formyl-2-pyridone. These studies have examined aspects such as gas-phase acidity, proton affinity, tautomer preference, and leaving group ability, using computational and experimental mass spectrometry methods. The insights gained from these studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Michelson et al., 2012).

Safety And Hazards

The safety data sheet for 2-Chloro-3-formylisonicotinic acid can be found on various websites . It provides information about the potential hazards, safe handling practices, and emergency procedures.

properties

IUPAC Name

2-chloro-3-formylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-5(3-10)4(7(11)12)1-2-9-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOUCFCTUUEITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743441
Record name 2-Chloro-3-formylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-formylisonicotinic acid

CAS RN

1289042-45-0
Record name 2-Chloro-3-formylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-formylpyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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